[(2-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(2-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of heterocyclic amines These compounds are known for their diverse biological activities and are often used as building blocks in drug discovery and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine can be achieved through a multi-step process involving the condensation of 2-methoxybenzaldehyde with 3-methyl-1-propyl-1H-pyrazole-4-carboxaldehyde, followed by reductive amination. The reaction typically requires a solvent-free environment and mild reaction conditions to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction times and yields. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(2-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrazole compounds .
Scientific Research Applications
[(2-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of [(2-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit tubulin polymerization, thereby arresting cell division and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
[(2-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine can be compared with other similar compounds such as:
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide: Known for its anticancer properties.
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Exhibits antioxidant and anticancer activities
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C16H23N3O |
---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C16H23N3O/c1-4-9-19-12-15(13(2)18-19)11-17-10-14-7-5-6-8-16(14)20-3/h5-8,12,17H,4,9-11H2,1-3H3 |
InChI Key |
QWPWUMLFDAGOPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNCC2=CC=CC=C2OC |
Origin of Product |
United States |
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